6-Isopropoxyisoindolin-1-one is a chemical compound that belongs to the isoindoline family, characterized by its unique bicyclic structure. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to various therapeutic applications. It is often studied for its interactions with biological targets, including protein kinases.
This compound can be synthesized through various organic reactions, often involving the manipulation of isoindoline derivatives. It is classified under organic compounds and specifically falls within the category of heterocycles due to the presence of nitrogen atoms in its structure. The molecular formula for 6-Isopropoxyisoindolin-1-one is C12H13NO2, indicating it contains carbon, hydrogen, nitrogen, and oxygen.
The synthesis of 6-Isopropoxyisoindolin-1-one typically involves several steps, which may include:
For example, one method described involves the use of lithium hydroxide in a mixed solvent system at elevated temperatures to facilitate the formation of the desired product from precursor compounds .
The molecular structure of 6-Isopropoxyisoindolin-1-one features a bicyclic framework consisting of an isoindoline ring system with an isopropoxy substituent. The specific arrangement of atoms leads to distinct physical and chemical properties.
6-Isopropoxyisoindolin-1-one can participate in various chemical reactions:
For instance, reactions involving metal catalysts have been reported to enhance yields during synthesis .
The mechanism of action for 6-Isopropoxyisoindolin-1-one primarily involves its interaction with specific biological targets, such as protein kinases. These interactions can lead to:
Research indicates that such mechanisms are crucial for understanding how 6-Isopropoxyisoindolin-1-one may exert its therapeutic effects .
The physical properties of 6-Isopropoxyisoindolin-1-one include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases.
6-Isopropoxyisoindolin-1-one has several applications in scientific research:
The isoindolin-1-one scaffold, characterized by a fused benzene ring and a γ-lactam moiety, represents a privileged structure in medicinal chemistry due to its versatile molecular interactions and tunable physicochemical properties. This bicyclic framework provides a rigid planar conformation that facilitates optimal binding interactions with diverse biological targets. The lactam carbonyl acts as a strong hydrogen bond acceptor, while the aromatic system enables π-π stacking and hydrophobic interactions—critical features for target engagement [4] [8].
The 6-position of this scaffold is particularly amenable to strategic functionalization, as substitutions here modulate electronic distribution and steric accessibility without distorting the core pharmacophore. Introduction of alkoxy groups (e.g., isopropoxy) at this position enhances metabolic stability and membrane permeability by balancing lipophilicity and solubility. Computational studies reveal that 6-isopropoxy substitution increases the scaffold's logP by ~1.5 units compared to the unsubstituted parent compound, positioning it favorably within the optimal range (logP 2–3) for oral bioavailability [4]. Sterically, the isopropoxy group’s branched alkyl chains create a defined three-dimensional profile that can complement specific binding pockets in enzymes or receptors, as demonstrated in urease inhibitors where 6-alkoxyisoindolinones disrupt nickel ion coordination in the active site [5].
Table 1: Key Physicochemical Modifications by 6-Substituents on Isoindolin-1-one
6-Position Substituent | Electronic Effect (Hammett σₚ) | Lipophilicity (Calculated logP) | Biological Consequence |
---|---|---|---|
Unsubstituted (H) | Reference (0.00) | 1.28 | Moderate binding affinity |
Methoxy (-OCH₃) | -0.27 | 1.65 | Enhanced metabolic stability |
Isopropoxy (-OCH(CH₃)₂) | -0.28 | 2.81 | Optimized membrane permeability |
Nitro (-NO₂) | +0.78 | 1.52 | Increased electrophilicity for covalent binding |
Chloro (-Cl) | +0.23 | 2.15 | Steric occlusion of enzymatic degradation |
Synthetic accessibility further elevates this scaffold’s utility. Modern routes like photodecarboxylative additions enable efficient 3-hydroxyisoindolinone synthesis under mild conditions (300 nm UV-B irradiation, aqueous acetone), permitting late-stage diversification with alkyl/aryl carboxylates [4]. Subsequent acid-catalyzed dehydration (H₂SO₄/CH₂Cl₂) yields 3-methylene derivatives, though stability challenges require inert storage due to oxidative degradation to phthalimides and aldehydes upon light/air exposure [4]. The 6-position can be functionalized prior to core assembly via electrophilic aromatic substitution or through tailored phthalimide precursors.
The therapeutic exploration of isoindolin-1-ones originated with natural product isolation, where compounds like erinacerin A (from Hericium erinaceus) exhibited potent neurotrophic and cytotoxic activities. These discoveries illuminated the scaffold’s capacity for target modulation and spurred synthetic campaigns to optimize bioactivity [8]. Early investigations focused on simple N-alkyl or aryl derivatives, but the strategic importance of 6-substitutions became evident with the clinical advancement of JM-1232(-) (Maruishi Pharmaceutical), a non-benzodiazepine sedative containing a 6-aza-isoindolinone core. This compound demonstrated high therapeutic indices in animal models (>10× safety margin vs. benzodiazepines) and progressed to human trials, validating isoindolinone’s potential in CNS disorders [7].
Table 2: Milestones in 6-Substituted Isoindolin-1-one Therapeutic Development
Era | Key Compound/Class | Therapeutic Area | Scientific Impact |
---|---|---|---|
1990s–2000s | Erinacins (natural products) | Neurotrophic agents | Demonstrated scaffold’s ability to cross BBB and stimulate NGF synthesis |
2000–2010 | JM-1232(-) (MR04A3) | Sedative-hypnotic | Clinical proof-of-concept for isoindolinones in anesthesia; high water solubility enabled IV formulation |
2010–Present | 3-Arylmethylene-6-alkoxy derivatives | Antibacterial/urease inhibitors | Broadened utility to infectious diseases; leveraged 6-alkoxy for target specificity |
2020–Present | 6-Nitroisoindolinone hybrids | Anticancer agents | Exploited electronic effects for kinase inhibition |
The evolution towards 6-oxygenated derivatives accelerated with antimicrobial discoveries. Derivatives featuring 6-alkoxy groups (e.g., isopropoxy, methoxy) coupled with 3-arylmethylene moieties displayed broad-spectrum activity against Gram-positive pathogens (MIC 4–32 µg/mL), functioning through membrane disruption and enzyme inhibition [4] [5]. Parallel work identified 6-nitroisoindolinones as potent urease inhibitors (IC₅₀ 0.8–5.2 µM), where the electron-withdrawing nitro group enhanced nickel coordination in the enzyme’s active site—outperforming reference inhibitors like thiourea [5].
Contemporary strategies employ multicomponent reactions (MCRs) for structural diversification. One efficient protocol synthesizes 2,3-disubstituted-6-nitroisoindolin-1-ones via ketene aminal intermediates, yielding libraries for high-throughput screening [5]. Advances in catalytic methods, including palladium-catalyzed C–H functionalization, now allow direct 6-arylation of preformed isoindolinones, streamlining access to diverse analogs for structure-activity relationship (SAR) studies [8].
Table 3: Representative Bioactive 6-Substituted Isoindolin-1-ones
Compound Class | 6-Substituent | Biological Activity | Mechanistic Insight |
---|---|---|---|
3-Hydroxyisoindolinones | Isopropoxy | Antibacterial (MIC: 8 µg/mL vs S. aureus) | Photodecarboxylative synthesis; membrane permeability enhancer |
3-(4-Chlorobenzylidene) derivatives | Methoxy | Urease inhibition (IC₅₀: 1.7 µM) | Competitive inhibition at nickel center |
Pyrrolo[3,4-c]pyridinones | None (6-aza analog) | Anesthetic/sedative | GABAₐ receptor modulation |
Benzimidazole-isoindolinone hybrids | Nitro | Anticancer (IC₅₀: 2.3 µM vs HepG2) | Tubulin polymerization inhibition |
The trajectory of 6-substituted isoindolin-1-ones underscores their adaptability: from natural product-inspired neurotrophics to rationally designed enzyme inhibitors. Future directions include leveraging stereoelectronic effects of 6-heteroalkyl groups (e.g., trifluoroethoxy) for enhanced blood-brain barrier penetration and exploring spirocyclic variants to target protein-protein interactions [6] [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7